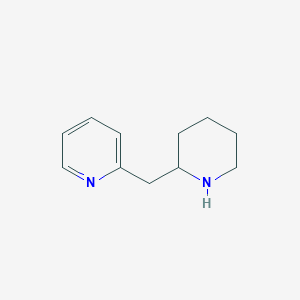

2-(Piperidin-2-ylmethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

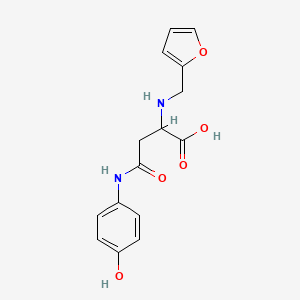

2-(Piperidin-2-ylmethyl)pyridine is a compound that features a piperidine ring attached to a pyridine moiety through a methylene bridge. This structural motif is prevalent in various chemical syntheses and pharmaceutical applications due to its potential biological activity and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, optically pure 2-(1-hydroxybenzyl)piperidine derivatives have been prepared by reacting oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, followed by elimination of the sulfinyl groups, which involves a tandem process of nucleophilic addition and intramolecular elimination . Another method includes a piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives . Additionally, nickel-catalyzed enantioselective reductive cyclization of N-alkynones has been used to synthesize pyrrolidines and piperidines bearing chiral tertiary alcohols .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques. For example, the configurations of 2-(piperidin-2-ylmethyl)cycloalkanols were assigned by comparing their 13C and 1H NMR parameters with those of known configurations determined by X-ray crystallography . The stereochemistry of functionalized pyrrolidines and piperidines has also been studied using chiral sulfur ylides and hemiaminals .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. Hemiaminals, for instance, can be used as substrates for sulfur ylides to synthesize functionalized pyrrolidines and piperidines with high enantioselectivity . Furthermore, oxidative decarboxylation-beta-iodination of amino acids has been employed to synthesize 2,3-disubstituted pyrrolidines and piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the introduction of flexible ethylene spacers with heterocyclic moieties and amine functionalities has resulted in interesting crystal structures, strong fluorescence in solids and solutions, and good thermal stabilities . The thermodynamic parameters of these compounds, including energetic levels, HOMO and LUMO parameters, chemical hardness, electrophilicity, and chemical potential, can be calculated using density functional theory .

Scientific Research Applications

Synthesis and Chemical Intermediates

"2-(Piperidin-2-ylmethyl)pyridine" and related compounds are primarily used as intermediates in the synthesis of complex molecules. For instance, Shen Li (2012) described the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, highlighting its importance in pharmaceutical synthesis with an overall yield of about 62% (Shen Li, 2012).

Receptor Binding and Potential Therapeutic Uses

Compounds derived from "this compound" have shown potential in receptor binding assays, indicating their utility in designing receptor ligands. For example, Yang Fang-wei (2013) synthesized a derivative that exhibited affinity constants for D4, D2, and D3 receptors, suggesting its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).

Fluorescent Probes and Sensors

A notable application in the field of chemical sensing is the development of fluorescent probes for metal ions. Nuno M. M. Moura et al. (2014) synthesized a 3,5-disubstituted pyridine derivative with two porphyrin moieties for zinc ion sensing, demonstrating its utility in detecting Zn(2+) ions with significant ratiometric behavior and the potential for developing new colorimetric molecular devices (Moura et al., 2014).

Antitumor Activity

Research into the antitumor activity of bis-indole derivatives connected by pyridine or piperazine highlighted the therapeutic potential of these compounds. A. Andreani et al. (2008) discovered that pyridine derivatives displayed significant activity against human cell lines, underscoring the importance of these compounds in developing new anticancer drugs (Andreani et al., 2008).

Catalysis and Synthetic Applications

The hydrogenation of pyridine to piperidine, facilitated by specific catalysts, is a critical reaction in synthetic chemistry, demonstrating the versatility of piperidine derivatives. L. Perrin et al. (2014) reported on the catalysis involving "this compound" derivatives, providing insights into the reaction mechanisms and the potential for synthesizing various piperidine-based compounds (Perrin et al., 2014).

Mechanism of Action

Target of Action

Piperidine derivatives, which include 2-(piperidin-2-ylmethyl)pyridine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been found to inhibit IKKb, a protein kinase that plays a key role in the inflammatory response .

Mode of Action

For instance, some piperidine derivatives have been found to develop a stable hydrophobic interaction with the IKKb catalytic pocket .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . They are used in the synthesis of various pharmaceuticals and can affect multiple biochemical pathways .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit IKKb, a protein kinase that plays a key role in the inflammatory response .

Safety and Hazards

Future Directions

The development of novel Cu complexes, including 2-(piperidin-1-ylmethyl)quinoline copper (II) nitrate, has been reported . These complexes have shown potential as DNA-destabilizing agents and their DNA nuclease activity . This suggests that 2-(Piperidin-2-ylmethyl)pyridine and related compounds may have potential applications in the field of medicinal chemistry .

properties

IUPAC Name |

2-(piperidin-2-ylmethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1,3,5,7,11,13H,2,4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMFPMWNMHUVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

526183-26-6 |

Source

|

| Record name | 2-[(piperidin-2-yl)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)

![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)

![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)